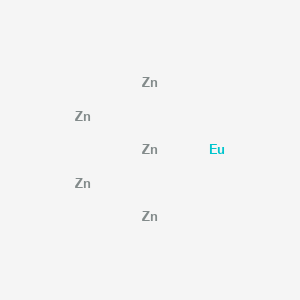
Europium;ZINC
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Europium;ZINC is a compound formed by the combination of europium, a rare earth element, and zinc, a transition metal Europium is known for its unique luminescent properties, making it valuable in various technological applications Zinc, on the other hand, is widely used in numerous industrial processes due to its corrosion-resistant properties and role as an essential trace element in biological systems
准备方法
Synthetic Routes and Reaction Conditions
-
Solid-State Reaction: : One common method for synthesizing europium;ZINC compounds involves a solid-state reaction. This process typically requires high temperatures and involves mixing europium oxide (Eu₂O₃) with zinc oxide (ZnO) in a stoichiometric ratio. The mixture is then heated in a furnace at temperatures around 800°C to 1000°C to facilitate the reaction and form the desired compound .
-
Chemical Vapor Deposition (CVD): : Another method involves the use of chemical vapor deposition. In this process, europium and zinc precursors are vaporized and then deposited onto a substrate under controlled conditions. This method allows for precise control over the composition and structure of the resulting compound .
Industrial Production Methods
Industrial production of this compound compounds often involves large-scale solid-state reactions in rotary kilns or fluidized bed reactors. These methods ensure uniform mixing and efficient heat transfer, resulting in high-purity compounds suitable for various applications .
化学反应分析
Types of Reactions
-
Oxidation: : Europium;ZINC compounds can undergo oxidation reactions, where europium is typically oxidized from the +2 to the +3 oxidation state. This reaction is often facilitated by exposure to oxygen or other oxidizing agents .
-
Reduction: : Reduction reactions can also occur, where europium is reduced from the +3 to the +2 oxidation state. This can be achieved using reducing agents such as hydrogen gas or zinc metal .
-
Substitution: : Substitution reactions involve the replacement of one ligand or atom in the compound with another. For example, this compound compounds can undergo ligand exchange reactions with various organic ligands to form new complexes .
Common Reagents and Conditions
Oxidizing Agents: Oxygen, hydrogen peroxide, and nitric acid are commonly used oxidizing agents for this compound compounds.
Reducing Agents: Hydrogen gas, zinc metal, and sodium borohydride are typical reducing agents.
Ligands: Organic ligands such as acetylacetonate and phenanthroline are often used in substitution reactions.
Major Products
Oxidation: Europium(III) oxide (Eu₂O₃) and zinc oxide (ZnO) are common products of oxidation reactions.
Reduction: Europium(II) oxide (EuO) and elemental zinc are typical products of reduction reactions.
Substitution: New this compound complexes with different ligands are formed as products of substitution reactions.
科学研究应用
Europium;ZINC compounds have a wide range of applications in scientific research:
作用机制
The mechanism of action of europium;ZINC compounds is primarily based on their luminescent properties. When excited by ultraviolet or visible light, europium ions in the compound emit light at specific wavelengths, making them useful in various imaging and diagnostic applications. The luminescence is due to the electronic transitions within the europium ions, which are influenced by the surrounding zinc atoms and ligands .
相似化合物的比较
Similar Compounds
Europium(III) oxide (Eu₂O₃): A common europium compound with similar luminescent properties but without the influence of zinc.
Zinc oxide (ZnO): A widely used zinc compound known for its semiconductor properties and applications in electronics.
Europium-doped zinc sulfide (ZnSEu): A compound used in phosphors and displays, combining the properties of europium and zinc in a different matrix.
Uniqueness
Europium;ZINC compounds are unique due to the synergistic effects of europium and zinc. The presence of zinc enhances the stability and luminescent properties of europium, making these compounds particularly valuable in applications requiring high luminescence and stability .
属性
CAS 编号 |
12191-51-4 |
|---|---|
分子式 |
EuZn5 |
分子量 |
478.9 g/mol |
IUPAC 名称 |
europium;zinc |
InChI |
InChI=1S/Eu.5Zn |
InChI 键 |
GYFLPLNJKDILSL-UHFFFAOYSA-N |
规范 SMILES |
[Zn].[Zn].[Zn].[Zn].[Zn].[Eu] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


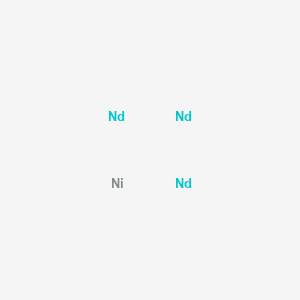
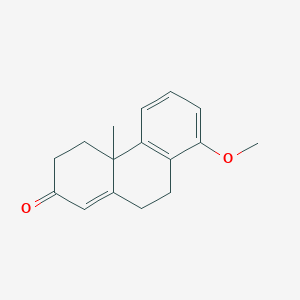
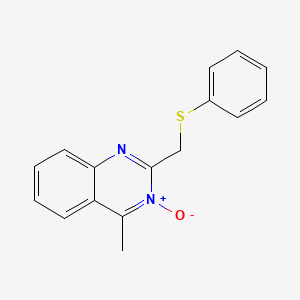

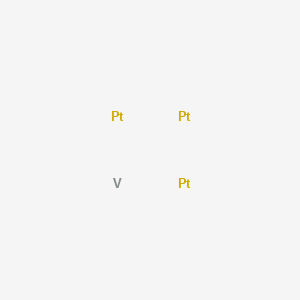
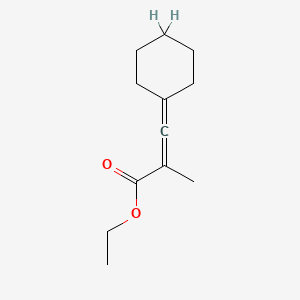

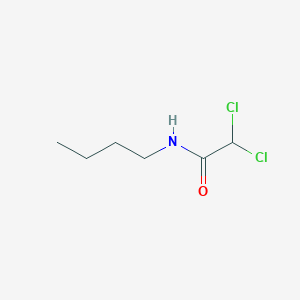
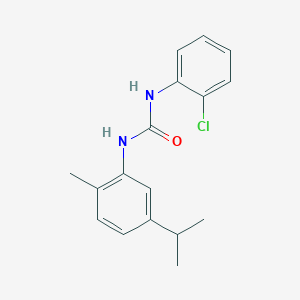

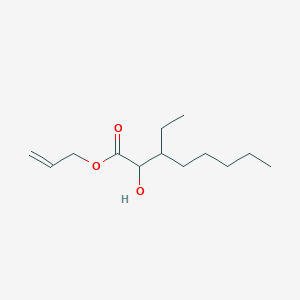
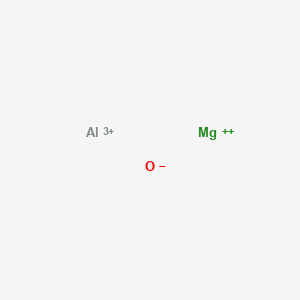
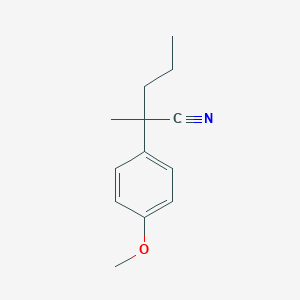
![[(2R,4S)-2-Phenyl-1,3-dioxolan-4-yl]methanol](/img/structure/B14725734.png)
